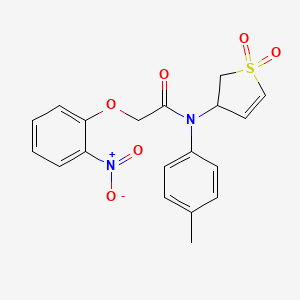![molecular formula C18H20F2N2O2 B4064822 4-(difluoromethoxy)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B4064822.png)
4-(difluoromethoxy)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide
Übersicht
Beschreibung
4-(difluoromethoxy)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research. DFB is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, proliferation, and metabolism. DFB has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Mix-and-Heat Benzylation of Alcohols
A study on the stability and reactivity of organic salts, specifically 2-benzyloxy-1-methylpyridinium triflate, demonstrates its ability to convert alcohols into benzyl ethers upon warming, showcasing a method for benzylation of a wide range of alcohols with good to excellent yield (Poon & Dudley, 2006).
Synthesis and Activity of Benzamides
Research into benzamides characterized by trifluoroethoxy ring substituents has led to the identification of compounds with oral antiarrhythmic activity in mice, highlighting the potential for developing new therapeutic agents (Banitt et al., 1977).
Ortho-Fluorination Using NMP
A novel fluorination protocol of triflamide-protected benzylamines using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source has been developed, demonstrating a broad application in medicinal chemistry and synthesis (Wang et al., 2009).
Fluorinated Monomers for Polysiloxanes
The synthesis of fluorinated monomers for the creation of side-chain liquid crystalline polysiloxanes offers insights into the development of materials with unique properties, influenced by the length of the fluorinated chain (Bracon et al., 1999).
Pyridyl Substituted Benzamides
Studies on pyridyl substituted benzamides reveal compounds with enhanced emission and multi-stimuli-responsive properties, indicating potential applications in materials science for the development of responsive materials (Srivastava et al., 2017).
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-12-8-9-21-15(10-12)11-13(2)22(3)17(23)14-4-6-16(7-5-14)24-18(19)20/h4-10,13,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDMVHHEMLHIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C)N(C)C(=O)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4064742.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4064748.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4064777.png)

![8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4064792.png)
![4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine](/img/structure/B4064799.png)
![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4064807.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4064809.png)
![N-(4-acetylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4064826.png)
![4,7,7-trimethyl-1-(4-morpholinylcarbonyl)-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4064827.png)

![1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4064836.png)
![N-2-adamantyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide](/img/structure/B4064840.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4064848.png)